molecular formula C19H19ClN2OS3 B11080870 N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide

N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11080870
M. Wt: 423.0 g/mol
InChI Key: WHBBIXLFZPZMLH-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide” is a synthetic organic compound that belongs to the class of thiazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide” typically involves multi-step organic reactions. The starting materials might include 4-chloroaniline, thiophene derivatives, and thiazolidine-3-carbothioamide. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl group.

    Reduction: Reduction reactions could target the thiazolidine ring or the carbonyl groups.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazolidine derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. This compound might be explored for similar activities.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They might act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

Industrially, these compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione derivatives: Known for their antidiabetic properties.

    Thiophene derivatives: Widely studied for their antimicrobial and anticancer activities.

    Phenylthiazoles: Investigated for their potential as anti-inflammatory and anticancer agents.

Uniqueness

The uniqueness of “N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide” lies in its specific combination of functional groups, which might confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H19ClN2OS3

Molecular Weight

423.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C19H19ClN2OS3/c1-19(2,23)10-9-15-7-8-16(26-15)17-22(11-12-25-17)18(24)21-14-5-3-13(20)4-6-14/h3-8,17,23H,11-12H2,1-2H3,(H,21,24)

InChI Key

WHBBIXLFZPZMLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C2N(CCS2)C(=S)NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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